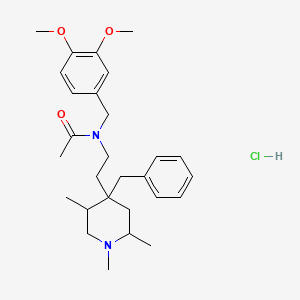
(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2S-(2alpha,6aalpha,12aalpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2S-(2alpha,6aalpha,12aalpha))- is a natural product found in Tephrosia pentaphylla with data available.
Aplicaciones Científicas De Investigación
Rotenone: Modeling and Implications in Parkinson's Disease
Rotenone, a compound derived from various plant species and structurally related to the chemical , has been extensively used as a pesticide. Significantly, it has been a subject of interest in Parkinson's Disease (PD) research. Rotenone-treated rats have shown similar features to PD, making it a valuable model for studying the disease's mechanisms and potential therapies (Radad et al., 2019).
Rotenone Alpha-oxime: Structural Analysis
A study on Rotenone alpha-oxime, a derivative of the compound, focused on its molecular structure. The findings revealed a V-shaped structure with distinctive ring conformations. Such structural insights are crucial in understanding the chemical's interactions and potential applications in various fields (Yang et al., 2003).
Phelligridins: Cytotoxic Derivatives
Research on Phellinus igniarius, a fungus, led to the discovery of cytotoxic derivatives including pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one. These compounds showed selective cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer research (Mo et al., 2004).
Synthesis of Labeled Compounds for Metabolic Studies
A study synthesized labeled benzofurano[2,3‐b] benzopyran‐6‐one for use in metabolic and other studies. Such syntheses are vital in tracking and understanding the metabolic pathways of similar compounds (Chubachi & Kawano, 1987).
Antimicrobial Screening
Derivatives of furo[3,2-c]benzopyran-4-one were synthesized and screened for antimicrobial activity. Although the compounds did not show significant activity, such research contributes to the understanding of the antimicrobial potential of similar chemical structures (Mulwad & Hegde, 2009).
Propiedades
| 110508-97-9 | |
Fórmula molecular |
C23H22O7 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(1S,6S,13S)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20-,23-/m0/s1 |
Clave InChI |
JFVKWCYZKMUTLH-GRWTVWFQSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC2=C(O1)C=CC3=C2O[C@H]4COC5=CC(=C(C=C5[C@]4(C3=O)O)OC)OC |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |
SMILES canónico |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B1649945.png)
![N-(2,6-dimethylphenyl)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxamide](/img/structure/B1649946.png)
![2-{2-[(6-Bromo-3-nitroquinolin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1649947.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B1649948.png)
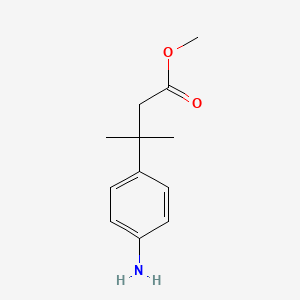
![N-{[1-(tert-butoxycarbonyl)piperidin-4-yl]carbonyl}-beta-alanine](/img/structure/B1649951.png)
![N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B1649953.png)

![1-{5-[(2-Ethylpiperidin-1-yl)methyl]furan-2-yl}methanamine](/img/structure/B1649957.png)
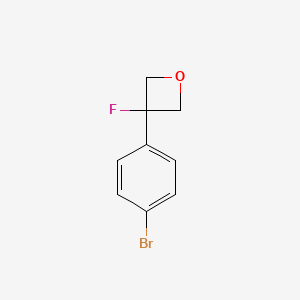
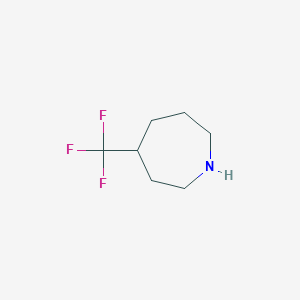
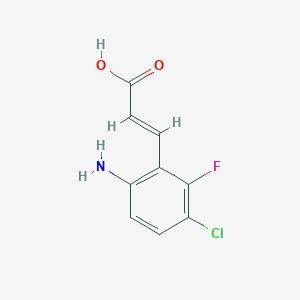
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1649963.png)
